molecular formula C20H22FNO3 B2866955 1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide CAS No. 1706085-19-9

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B2866955
CAS No.: 1706085-19-9
M. Wt: 343.398
InChI Key: LZKCWYWJWUWUNI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide (CAS 1706085-19-9) is a high-quality chemical reagent supplied with a minimum purity of 90% for research applications . This compound belongs to the class of phenylcyclopropane carboxamides, which are of significant interest in medicinal chemistry due to the unique properties of the cyclopropane ring. The strained, rigid conformation of the cyclopropane moiety can enhance binding affinity and metabolic stability in bioactive molecules, making it a valuable scaffold in the design of novel pharmaceutical compounds . Research into analogous 1-phenylcyclopropane carboxamide derivatives has demonstrated distinct biological activities, including effective inhibition of proliferation in certain human cancer cell lines, highlighting the potential of this chemical class in anticancer and antiproliferative research . The structure features a 4-fluorophenyl group attached to the cyclopropane core, which is further functionalized with a carboxamide linkage to a methoxy-containing side chain, offering potential for structure-activity relationship (SAR) studies. This product is intended for research and development purposes strictly within a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-17-5-3-4-14(12-17)18(25-2)13-22-19(23)20(10-11-20)15-6-8-16(21)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKCWYWJWUWUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with 2-methoxy-2-(3-methoxyphenyl)ethyl bromide in the presence of a base to form the intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or amine groups replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anti-Inflammatory Activity and Toxicity Profiles

Several cyclopropane carboxamide analogs have been evaluated for anti-inflammatory activity via inhibition of nitric oxide (NO) production in BV2 microglial cells (Table 1) :

Compound Substituents Potency vs. DFB Toxicity Threshold (μM)
Target Compound 4-Fluorophenyl, 2-methoxy-3-methoxyphenyl Not reported Not reported
1a (N-(2-fluorophenyl)) 3-Fluorophenyl Decreased >1000
1b (N-(4-fluorophenyl)) 3-Fluorophenyl Decreased >1000
1d (N-(4-bromo-2-methoxyphenyl)) 3-Fluorophenyl 3× increased >1000
2b (N-(4-fluorophenyl)) 3-Chlorophenyl 2.3× increased >1000
2c (N-(2-chlorophenyl)) 3-Chlorophenyl 1.9× increased >1000

Key Observations :

  • Halogen Position : The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl/chlorophenyl analogs (e.g., 1a, 2b). Substitutions at the 4-position may reduce steric hindrance, enhancing receptor binding .
  • Methoxy Groups : The dual methoxy groups in the target compound are absent in most analogs. In compound 1d, a single 2-methoxy group enhances potency 3-fold, suggesting methoxy substitutions improve activity .
  • Toxicity: Analogs with benzothiazole/benzimidazole groups (e.g., 1e, 1f) show toxicity at >300 μM, whereas methoxy/halogen-substituted derivatives (e.g., 2b, 2c) are non-toxic up to 1000 μM, highlighting the safety profile of methoxy modifications .

Antimicrobial and Physicochemical Properties

Amide derivatives with cyclopropane cores (e.g., F39–F45) exhibit antimicrobial activity, with variations in melting points and yields (Table 2) :

Compound Substituents Melting Point (°C) Yield (%)
F39 N-cyclohexyl, 4-fluorophenyl 188.2–190.1 72.4
F44 N-thiazol-2-yl, 4-fluorophenyl 187.0–189.3 70.4
Target N-(2-methoxy-2-(3-methoxyphenyl)ethyl) Not reported Not reported

Key Observations :

  • Synthetic Accessibility : Yields for analogs range from 65–78%, suggesting the target compound’s synthesis (if similar to ’s procedures) may also achieve moderate yields .

Structural Modifications and Activity Trends

  • Imidazole Derivatives : Compounds like 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide () introduce heterocyclic moieties, which may enhance CNS permeability but introduce metabolic instability compared to methoxy groups .
  • Thiazolyl and Dioxolane Derivatives : Thiazole-containing analogs (e.g., F44, compounds 76/77/92–94 in ) show varied bioactivity, emphasizing the role of aromatic heterocycles in target engagement .

Biological Activity

1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide, known by its CAS number 1706085-19-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FNO3C_{20}H_{22}FNO_3, with a molecular weight of 343.4 g/mol. Its structure includes a cyclopropane moiety, which is significant for its biological activity.

PropertyValue
CAS Number1706085-19-9
Molecular FormulaC20_{20}H22_{22}FNO3_{3}
Molecular Weight343.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Mechanism of Action:
The anticancer activity is hypothesized to be mediated through the inhibition of specific enzymes involved in tumor progression. In particular, monoacylglycerol lipase (MAGL) inhibition has been noted as a crucial mechanism. MAGL plays a role in the endocannabinoid system and regulates lipid signaling pathways that can influence cancer cell proliferation and survival .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also interact with neuropharmacological pathways. Compounds with similar structures have shown potential as ligands for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases . This interaction could lead to therapeutic applications in conditions such as Alzheimer's disease.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of cyclopropane derivatives, including our compound of interest, assessed their cytotoxic effects on human cancer cell lines. The results indicated that compounds with fluorine substitutions had enhanced biological activity compared to their non-fluorinated counterparts. The study utilized various assays to measure cell viability and apoptosis rates, providing robust data on the effectiveness of these compounds in cancer therapy .

Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective effects of similar compounds. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering new avenues for treating neurodegenerative disorders. The protective effects were attributed to the modulation of inflammatory pathways and enhancement of antioxidant defenses within neuronal cells .

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